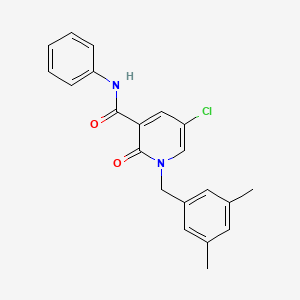
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholinyl group.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent under specific reaction conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with a suitable isocyanate to form the urea linkage, resulting in the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The morpholinyl group may enhance its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea: Similar structure but with a piperidinyl group instead of morpholinyl.
1-(4-Bromophenyl)-3-(2-morpholin-4-YL-5-(methyl)phenyl)urea: Similar structure but with a methyl group instead of trifluoromethyl.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O2/c19-13-2-4-14(5-3-13)23-17(26)24-15-11-12(18(20,21)22)1-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECRXCRYVIQUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
![1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea](/img/structure/B2649636.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)
![N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2649639.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2649644.png)
![2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}ethane-1-sulfonamide](/img/structure/B2649645.png)
